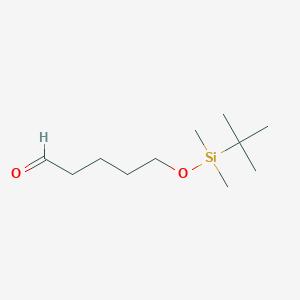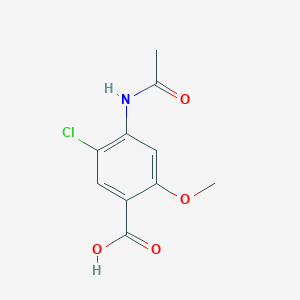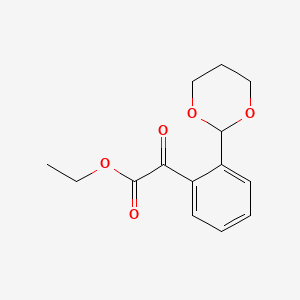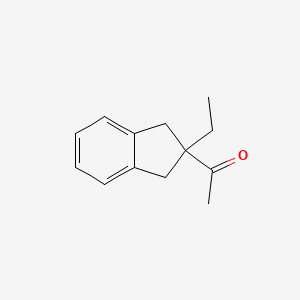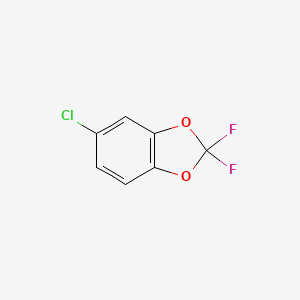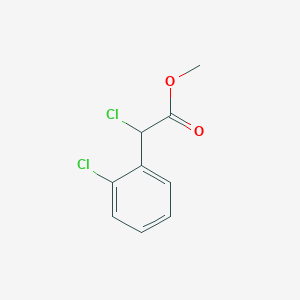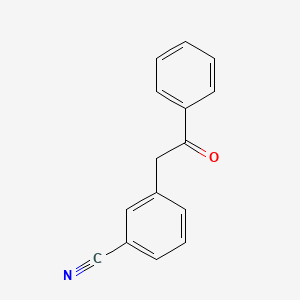
2-(3-Cyanophenyl)acetophenone
説明
“2-(3-Cyanophenyl)acetophenone” is a chemical compound with the molecular formula C15H11NO . It is a peach-colored solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. The PubChem database provides a detailed molecular structure, including the InChI, InChIKey, and Canonical SMILES .
Chemical Reactions Analysis
The chemical reactions involving acetophenone derivatives have been explored in several studies . For example, one study discussed the oxidation of acetophenone using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. According to the PubChem database, the molecular weight of “this compound” is 221.25 g/mol .
科学的研究の応用
Isolation and Purification in Medicinal Plants
2-(3-Cyanophenyl)acetophenone, as a type of acetophenone, is relevant in the isolation and purification processes in medicinal plants. For example, various acetophenones have been isolated from the Chinese medicinal plant Cynanchum bungei Decne. These compounds, including 2,4-dihydroxyacetophenone and 2,5-dihydroxyacetophenone, were purified using high-speed counter-current chromatography, demonstrating the importance of acetophenones in medicinal chemistry (Liu et al., 2008).
Synthesis of Chromones
Chromones are chemical compounds with potential biological activities. This compound analogs are used in photochemical approaches to synthesize chromones. These processes involve the photorearrangement of esters to produce photo-Fries products, which are valuable as direct chromone precursors. This highlights the application of acetophenone derivatives in synthesizing compounds with potential therapeutic uses (Álvaro et al., 1987).
Condensation Reactions in Organic Synthesis
Acetophenone derivatives are crucial in condensation reactions with arylaldehydes. These reactions are significant in the synthesis of various organic compounds, including flavonols. The study of these reactions in water, especially with the presence of surfactants, demonstrates the broad application of acetophenone derivatives in organic synthesis (Fringuelli et al., 1994).
Catalyst in Asymmetric Synthesis
In the field of asymmetric synthesis, derivatives of acetophenone, including this compound, are used as substrates. For instance, acetophenone has been used in the highly chemoselective synthesis of cyclohexanols, demonstrating its role in producing stereospecific compounds, which is crucial in pharmaceutical and fine chemical industries (Luo & Shan, 2006).
Photoreactions and Photochemistry
This compound derivatives have applications in photochemistry. For instance, studies involving photodecarboxylation of related compounds show the formation of various photoproducts, indicating the utility of acetophenone derivatives in understanding photoreactions and their potential applications in synthesis (Jiménez et al., 1995).
Antitumor Activity
Some acetophenone derivatives have shown potential in antitumor activity. For instance, certain hydrazide derivatives synthesized from acetophenone compounds have demonstrated interesting cytotoxic activity against cancer cells. This underscores the potential of acetophenone derivatives, including this compound, in developing new antitumor agents (Ghorab & Alsaid, 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-phenacylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-13-6-4-5-12(9-13)10-15(17)14-7-2-1-3-8-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOQUDPIRPINGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431951 | |
| Record name | 2-(3-CYANOPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62043-83-8 | |
| Record name | 2-(3-CYANOPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








